L-Serine hydrochloride
Description
Historical Context and Evolution of Academic Inquiry into L-Serine Hydrochloride
The academic journey into this compound began with the discovery of its parent molecule, L-serine. In 1865, Emil Cramer first isolated L-serine from sericin, a silk protein, which is the origin of its name derived from the Latin word for silk, sericum. wikipedia.org The molecular structure of L-serine was subsequently established in 1902. wikipedia.org
In the early to mid-20th century, as the field of amino acid chemistry advanced, hydrochloride salts became a standard method for the isolation, purification, and storage of amino acids. The formation of the hydrochloride salt improves the stability and handling of the amino acid by protecting the reactive amino group.
A significant area of early research involving the hydrochloride form was in peptide synthesis. The esterification of L-serine, often in the presence of hydrochloric acid to yield the ester hydrochloride derivative, was a critical step. For instance, reports from the 1950s describe the synthesis of L-Serine methyl ester hydrochloride, a compound that gained attention for its improved solubility in non-aqueous organic solvents, a crucial property for peptide synthesis. guidechem.comnih.govuu.nlresearchgate.net The synthesis of these ester hydrochlorides was often straightforward, involving the reaction of L-serine with an alcohol like methanol (B129727) in the presence of hydrogen chloride gas or thionyl chloride. nih.govresearchgate.netgoogle.com
Detailed structural studies, particularly using X-ray crystallography, have been more focused on these ester hydrochloride derivatives, such as L-Serine methyl ester hydrochloride, providing valuable insights into their molecular conformation and hydrogen bonding networks. nih.govuu.nlresearchgate.netresearchgate.net While the primary focus was often on the esterified form, the underlying chemistry relied on the principles of using the hydrochloride salt to facilitate and control reactions.
Fundamental Significance of this compound in Modern Biochemical and Synthetic Disciplines
The importance of this compound in modern research is rooted in its utility as a stable and soluble source of the chiral building block, L-serine. This significance spans both synthetic organic chemistry and biochemical investigations.
In Synthetic Chemistry:
This compound is a key starting material for the synthesis of a wide array of more complex molecules. Its primary role is often as a precursor in peptide synthesis. guidechem.comgneechem.com The hydrochloride salt of an L-serine ester, such as L-Serine methyl ester hydrochloride, protects the carboxylic acid group, allowing for selective peptide bond formation at the amino group. nih.govgneechem.com This strategy is fundamental to constructing specific peptide sequences for pharmaceutical and biotechnological applications. gneechem.com
Furthermore, this compound serves as a chiral pool starting material for the synthesis of non-peptidic molecules, including:
Chiral Ligands: Used in asymmetric catalysis to produce enantiomerically pure compounds. sciforum.net
Pharmaceutical Intermediates: It is a crucial intermediate for synthesizing drugs like Ramipril. google.com
Biologically Active Compounds: Used in the synthesis of anticancer drugs and neuroregulators. guidechem.com
Formal Synthesis of Natural Products: For example, it has been used in the formal synthesis of (+)-lactacystin. rsc.org
The hydrochloride form provides enhanced stability and solubility in various solvents, making it a versatile reagent for these synthetic transformations. cymitquimica.com
In Biochemical Research:
In biochemical and biological studies, this compound provides a reliable and soluble form of L-serine for use in aqueous media. L-serine itself is central to cellular metabolism, acting as a precursor to numerous essential biomolecules, including proteins, other amino acids like glycine (B1666218) and cysteine, purines, and pyrimidines. wikipedia.orgdrugbank.com
Recent research has highlighted the role of L-serine in various biological processes, and this compound is an ideal form for conducting these studies. For example, it has been used in investigations into:
Neuroprotection: Studies are exploring L-serine's potential in neurological diseases like Amyotrophic Lateral Sclerosis (ALS) and in recovery from brain injury. drugtargetreview.comnih.govnih.gov
Enzyme Inhibition: The analogue L-serine hydroxamate has been studied as a competitive inhibitor of seryl-transfer ribonucleic acid (tRNA) synthetase. frenoy.eu
Metabolic Studies: It is used to investigate metabolic pathways and the roles of serine in cell proliferation and function. drugbank.com
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃H₈ClNO₃ |
| Molecular Weight | 141.56 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
| Chirality | Enantiopure (L-isomer) |
Current Research Frontiers and Emerging Paradigms in this compound Studies
The scientific inquiry into this compound and its parent molecule continues to expand into new and exciting areas. Current research is building upon its foundational roles and exploring novel applications in materials science, catalysis, and therapeutics.
Advanced Materials Science: There is a growing interest in using amino acids and their derivatives to create novel biomaterials. Research on the crystal growth of L-serine with various acids, including hydrochloric acid, indicates its potential in developing materials with specific optical and physical properties. researchgate.net L-Serine methyl ester hydrochloride, for instance, has been studied for its nonlinear optical (NLO) properties, suggesting applications in photonics and electronics. researchgate.net The ability of L-serine to form ordered structures through hydrogen bonding makes its hydrochloride salt a candidate for designing self-assembling nanomaterials and functional polymers.
Asymmetric Catalysis: The use of chiral ligands derived from L-serine is a significant frontier. This compound serves as an inexpensive and readily available starting material for synthesizing these ligands. sciforum.net These chiral ligands can be coordinated with metal centers (e.g., Copper, Zinc) to create catalysts for asymmetric reactions, such as the Diels-Alder reaction. sciforum.net This approach is highly valuable for the efficient and environmentally friendly synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Therapeutic and Pharmacological Research: While much of the therapeutic research focuses on L-serine, the hydrochloride salt is instrumental in the preclinical and formulation stages. Emerging research paradigms include:
Modulating Gut Microbiome: Investigating how L-serine supplementation affects the gut microbiome and its subsequent impact on host health.
Neurological Disorders: Clinical trials continue to investigate the potential of L-serine in treating rare genetic disorders (GRINpathies) and neurodegenerative diseases like ALS and Alzheimer's disease. drugtargetreview.comclinicbarcelona.orgbrainchemistrylabs.org L-serine is a precursor to D-serine, a key neuromodulator, making its metabolic pathway a target for new therapeutic strategies. clinicbarcelona.org
Cellular Metabolism and Disease: Researchers are exploring the intricate links between L-serine metabolism, the unfolded protein response (UPR), and diseases like cancer and diabetes, opening new avenues for therapeutic intervention. wikipedia.orgdrugtargetreview.com
The table below summarizes some of the key emerging research areas for L-Serine and its hydrochloride derivative.
| Research Area | Focus | Potential Application |
| Materials Science | Crystal engineering and self-assembly of L-serine derivatives. | Development of nonlinear optical materials, biomaterials, and nanosensors. researchgate.net |
| Asymmetric Catalysis | Synthesis of chiral ligands from this compound. | Efficient, stereoselective synthesis of pharmaceuticals and fine chemicals. sciforum.net |
| Neuroscience | Investigation of L-serine's role in neuroprotection and neuromodulation. | New treatments for neurodegenerative and rare neurological diseases. drugtargetreview.comclinicbarcelona.org |
| Metabolic Research | Elucidating the role of serine synthesis pathways in health and disease. | Identifying new therapeutic targets for cancer, diabetes, and infectious diseases. wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxypropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3.ClH/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMOVTSFWYRCOB-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481020 | |
| Record name | L-Serine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16428-75-4 | |
| Record name | L-Serine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16428-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Serine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for L Serine Hydrochloride
Classical and Contemporary Synthetic Routes to L-Serine Hydrochloride
The synthesis of this compound and its esters is a well-established yet continually evolving field. Traditional methods often involve direct esterification, while contemporary approaches seek to optimize yield, reduce byproducts, and employ more environmentally benign techniques.
Esterification Reactions and Hydrochloride Formation Mechanisms
The most common method for preparing L-Serine ester hydrochlorides is through the esterification of L-Serine with an alcohol in the presence of an acid catalyst. researchgate.net Thionyl chloride (SOCl₂) is a frequently used reagent that serves a dual purpose: it reacts with the alcohol to form an alkyl chloride and hydrochloric acid (HCl) in situ, which then catalyzes the esterification of the carboxylic acid group of L-Serine. researchgate.netevitachem.com The excess HCl generated also protonates the amino group of the newly formed L-Serine ester, resulting in the precipitation of the hydrochloride salt. nih.gov
The mechanism for the direct esterification of L-Serine with an alcohol like benzyl (B1604629) alcohol in the presence of HCl involves the protonation of the alcohol's hydroxyl group, enhancing its electrophilicity. The carboxylate oxygen of L-Serine then performs a nucleophilic attack on the activated alcohol, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule yields the L-Serine ester, which is then converted to its hydrochloride salt by the excess HCl.
An alternative to direct esterification involves first converting L-Serine to its acyl chloride derivative using a reagent like thionyl chloride. The resulting serine acyl chloride is then reacted with the desired alcohol. Finally, the introduction of HCl gas facilitates the precipitation of the L-Serine ester hydrochloride.
Optimization of Reaction Conditions and Yield for L-Serine Methyl Ester Hydrochloride Synthesis
The synthesis of L-Serine methyl ester hydrochloride is of particular interest due to its application as an intermediate in the synthesis of pharmaceuticals like ramipril. google.com Optimization of reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact.
Another approach to synthesizing amino acid methyl ester hydrochlorides utilizes trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. mdpi.com This method has been shown to produce good to excellent yields and is operationally more convenient than methods requiring gaseous HCl or thionyl chloride. mdpi.com
| Parameter | Laboratory Scale | Industrial Scale |
| Reactor Type | Batch Flask | Continuous Flow System |
| Temperature | 80°C | 90–100°C |
| Reaction Time | 24 hours | 8–12 hours |
| Yield | 70–75% | 85–90% |
This table presents a comparison of typical laboratory and industrial scale conditions for the synthesis of L-Serine benzyl ester hydrochloride, highlighting the optimizations for large-scale production.
Chemoenzymatic Synthesis Approaches for L-Serine-Containing Polymers and Derivatives
Chemoenzymatic polymerization (CEP) has emerged as a powerful and environmentally friendly alternative for the synthesis of polypeptides. nih.govresearchgate.net This method utilizes proteases as catalysts in aqueous media, allowing for polymerization to occur under mild conditions and often without the need for protecting groups on reactive side chains. nih.govresearchgate.net
A notable achievement in this area is the synthesis of poly(L-serine) (polySer) from L-serine ethyl ester (Ser-OEt) or L-serine methyl ester (Ser-OMe) using papain as a catalyst in an aqueous solution. nih.govacs.org This approach circumvents the tedious protection and deprotection steps typically required for the hydroxyl group of serine in conventional chemical polymerization. nih.govacs.orgacs.org The polymerization of Ser-OEt proceeds effectively at a basic pH, with an optimal pH of 8.5, yielding polySer with a degree of polymerization ranging from 5 to 22. nih.gov The resulting polymer predominantly forms a β-sheet/strand structure. nih.govacs.org
This protecting-group-free synthesis in an aqueous medium represents a significant advancement in the practical production of functional polypeptide materials. acs.org
Synthesis of Advanced this compound Derivatives for Specialized Research Applications
The versatility of the L-Serine scaffold allows for the synthesis of a wide range of derivatives with applications in bioactive molecule synthesis and specialized research.
Preparation and Application of L-Serine Amide Hydrochloride in Bioactive Molecule Synthesis
L-Serine amide hydrochloride is a valuable derivative used as an intermediate in the synthesis of peptides and other biomolecules. ontosight.ai Its synthesis can be achieved by reacting L-serine with ammonia (B1221849) or an amine in the presence of a coupling agent, followed by acidification with hydrochloric acid to form the hydrochloride salt. ontosight.ai The hydrochloride form enhances its water solubility, which is advantageous for various biochemical applications. ontosight.ai
In pharmaceutical research, L-Serine amide hydrochloride serves as a building block in the development of therapeutic agents, including those targeting neurological diseases. ontosight.aichemimpex.com It is also used in the synthesis of peptidomimetics and as a component in cell culture media. chemimpex.combiosynth.com
Development of L-Serine Isopropyl Ester Hydrochloride and Other Alkyl Ester Analogs
The synthesis of various alkyl ester analogs of L-Serine, such as the isopropyl ester, expands the repertoire of available building blocks for research and development. medchemexpress.com These derivatives are often synthesized via the same fundamental esterification reactions as the methyl ester, simply by substituting the alcohol. google.com For instance, L-Serine isopropyl ester hydrochloride can be prepared and has been characterized. rsc.org
These alkyl ester derivatives are valuable in the synthesis of more complex molecules. For example, L-serine methyl ester hydrochloride and L-alanine isopropyl ester hydrochloride have been used in the synthesis of dipeptides by reacting them with Boc-protected amino acids in the presence of coupling agents like HOBt and EDC·HCl. nih.gov Furthermore, these serine esters can undergo further reactions, such as N-phosphorylation, to create novel phosphonamidates with potential applications in agrochemistry. mdpi.com
The ability to synthesize a variety of L-Serine alkyl ester hydrochlorides allows for the fine-tuning of properties such as solubility and reactivity, making them versatile tools in organic synthesis and medicinal chemistry. medchemexpress.com
Strategies for Incorporating this compound into Peptidomimetic Structures
L-Serine, often utilized in the form of its more soluble and stable hydrochloride salt or its ester derivatives, is a versatile building block in the synthesis of peptidomimetics. These are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. The hydroxyl group on the side chain of serine provides a reactive handle for a variety of chemical modifications, allowing for its incorporation into diverse peptidomimetic scaffolds. Key strategies focus on side-chain modification, backbone replacement, and conformational constraint through cyclization.
A primary strategy involves the esterification of the carboxyl group of L-serine, often starting from this compound, to produce derivatives like L-serine methyl ester hydrochloride or L-serine isopropyl ester hydrochloride. nih.govresearchgate.netnih.gov This initial step is crucial as it increases solubility in organic solvents, facilitating subsequent reactions in peptide synthesis. researchgate.netnih.gov The resulting ester can then be used in various coupling reactions.
One major application is the use of the serine side-chain hydroxyl group as an attachment point for other molecules, such as therapeutic agents, to create prodrugs. For instance, peptidomimetic conjugates of the antiviral agent cidofovir (B1669016) have been synthesized. In this approach, the cyclic form of cidofovir (cHPMPC) is esterified to the side-chain hydroxyl group of a serine residue within a dipeptide mimic, such as L-Val-L-Ser-OMe. nih.govacs.org The synthesis begins with L-serine methyl ester hydrochloride, which is coupled with a protected amino acid like Boc-L-valine to form the dipeptide. nih.gov This strategy leverages the serine side chain as a linker to improve the pharmacokinetic properties of the parent drug. nih.govacs.org
Another powerful strategy for creating peptidomimetics from L-serine derivatives is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This method replaces the labile amide bond of a peptide with a stable 1,2,3-triazole ring, which acts as a bioisostere. researchgate.netmdpi.com The process typically starts with the conversion of N-protected L-serine into an alkyne- or azide-functionalized derivative. For example, N-protected L-serine can be coupled with propargylamine (B41283) to introduce a terminal alkyne. researchgate.net This derivative then undergoes a [3+2] cycloaddition reaction with an azide-tagged compound, yielding a triazole-containing peptidomimetic. researchgate.net This approach has been used to synthesize a variety of structures, including glycosylated peptidomimetics, by reacting serine derivatives with sugar azides. researchgate.netmdpi.com
Furthermore, L-serine is a key component in the synthesis of conformationally constrained peptidomimetics, particularly macrocyclic structures. Macrocyclization is a widely used tactic to improve the stability, selectivity, and binding affinity of peptides. nih.gov Serine can be incorporated into peptides that are later cyclized. One sophisticated method is the O-to-N acyl migration strategy for depsipeptides. An N-protected serine is anchored to a solid support, and its side-chain alcohol is acylated by the next amino acid, forming an O-acyl isopeptide bond. nih.gov After synthesizing the linear depsipeptide, a head-to-tail cyclization is performed, followed by removal of the serine's N-protecting group, which induces an O-to-N acyl shift to form the final, stable cyclic peptidomimetic. nih.gov Additionally, the side chain of serine residues within a peptide can be modified and used in ring-closing metathesis or thioether formation to create cyclic structures. nih.gov
Finally, serine derivatives serve as precursors for building heterocyclic scaffolds that mimic peptide secondary structures. The oxidation and dehydrative cyclization of dipeptides containing serine can lead to the formation of oxazoline (B21484) or oxazole (B20620) rings, which are found in many naturally occurring bioactive compounds. escholarship.org
These diverse strategies highlight the utility of this compound and its derivatives as fundamental building blocks in the field of medicinal chemistry for the development of novel peptidomimetic therapeutics.
Table 1: Summary of Synthetic Strategies for Incorporating L-Serine into Peptidomimetics
| Strategy | L-Serine Starting Material/Derivative | Resulting Peptidomimetic Structure | Key Research Findings |
| Side-Chain Drug Conjugation | L-Serine methyl ester hydrochloride | Dipeptide-drug conjugates (e.g., L-Val-L-Ser-OMe cHPMPC) | Serine side chain acts as a linker for prodrugs. Stereoisomers showed potent inhibition of the hPEPT1 transporter but were not transported themselves. nih.govacs.org |
| Click Chemistry (CuAAC) | N-protected-L-serine-N-propargylamide | 1,2,3-Triazole-containing peptidomimetics | The amide bond is replaced by a stable triazole ring. The method is efficient for creating diverse peptidomimetics, including glycopeptidomimetics. researchgate.netmdpi.com |
| Macrocyclization (O-to-N Acyl Migration) | N-Boc-protected serine | Cyclic depsipeptides | Enables the synthesis of cyclic peptides that can be difficult to form via direct head-to-tail cyclization. nih.gov |
| Heterocycle Formation | Serine-containing dipeptides on solid support | Oxazoline/Oxazole-containing peptidomimetics | Utilizes the serine side chain in dehydrative cyclization reactions to form stable heterocyclic scaffolds within the peptide backbone. escholarship.org |
Advanced Structural Elucidation and Spectroscopic Characterization of L Serine Hydrochloride Systems
X-Ray Crystallographic Investigations of L-Serine Hydrochloride
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of crystalline solids. While detailed crystallographic data for this compound is not as prevalent in the literature as for its racemate or ester derivatives, the analysis of these related compounds provides critical insights into the structural principles that govern this compound itself.
Single crystal X-ray diffraction (SCXRD) provides unambiguous information about bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Furthermore, for chiral molecules like L-Serine, SCXRD is instrumental in confirming the absolute configuration.
A comprehensive structural analysis has been performed on the closely related derivative, L-Serine methyl ester hydrochloride. nih.govresearchgate.netuu.nl In this system, the carboxyl group is esterified, but the chiral center and the protonated amino group remain, offering a valuable model. SCXRD analysis reveals that L-Serine methyl ester hydrochloride crystallizes in the monoclinic system with the space group P2₁. nih.govresearchgate.net The extended conformation of the molecular backbone is a notable feature, with key torsion angles (e.g., O1—C1—C2—N1 and C4—O1—C1—C2) indicating a relatively linear arrangement. nih.gov
Crucially, the analysis confirms the absolute configuration derived from the enantiopure L-Serine starting material. This is experimentally validated using the Flack parameter, which refines to a value close to zero (e.g., 0.00 (3)), providing a reliable confirmation of the correct enantiomer. nih.govuu.nl This technique is essential for ensuring stereochemical purity in pharmaceutical and biochemical applications.
| Crystal Data for L-Serine Methyl Ester Hydrochloride | |
| Parameter | Value |
| Chemical Formula | C₄H₁₀NO₃⁺·Cl⁻ |
| Molecular Weight | 155.58 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.22645 (9) |
| b (Å) | 6.39388 (14) |
| c (Å) | 11.6420 (4) |
| β (°) | 90.090 (1) |
| Volume (ų) | 389.04 (2) |
| Z | 2 |
| Temperature (K) | 150 |
Data sourced from studies on L-Serine methyl ester hydrochloride. nih.govresearchgate.net
The crystal packing of amino acid salts is dominated by a complex network of hydrogen bonds, which dictates the material's physical properties. In this compound systems, the protonated amino group (-NH₃⁺), the carboxylic acid group (-COOH), and the side-chain hydroxyl group (-OH) all act as hydrogen bond donors. The chloride ion (Cl⁻) and the oxygen atoms of the carboxyl and hydroxyl groups serve as primary acceptors.
In the crystal structure of L-Serine methyl ester hydrochloride, the molecule possesses four hydrogen bond donors: three from the ammonium (B1175870) group and one from the hydroxyl side chain. nih.govuu.nl Investigations reveal that the chloride ion is the sole hydrogen bond acceptor, participating in an extensive two-dimensional network of N—H···Cl and O—H···Cl interactions that link the molecules into layers. nih.govresearchgate.netuu.nl
Similarly, studies on Dthis compound show a complex three-dimensional hydrogen bonding network where the chloride anions accept four hydrogen atoms from distinct cationic molecules. uc.pt This extensive network is a key feature of amino acid hydrochlorides. In contrast, the zwitterionic form of L-Serine features hydrogen bonds where the hydroxyl group interacts with neighboring molecules, a pattern that differs from the salt form due to the absence of the chloride ion acceptor. emerginginvestigators.org
| Hydrogen Bond Geometry for L-Serine Methyl Ester Hydrochloride (Å, °) | ||||
| D—H···A | D—H | H···A | D···A | D—H—A |
| N1—H1A···Cl1 | 0.867 (16) | 2.390 (16) | 3.2237 (8) | 161.2 (14) |
| N1—H1B···Cl1 | 0.825 (18) | 2.336 (18) | 3.1563 (8) | 172.7 (16) |
| N1—H1C···Cl1 | 0.865 (14) | 2.264 (14) | 3.1259 (8) | 173.8 (13) |
| O3—H3···Cl1 | 0.847 (18) | 2.219 (18) | 3.0632 (7) | 174.8 (17) |
D: Donor atom; A: Acceptor atom. Data sourced from studies on L-Serine methyl ester hydrochloride. uu.nl
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and drug development, as different polymorphs can exhibit distinct physical properties. While specific studies on the polymorphism of this compound are limited, the principles of crystal engineering in amino acid salts are well-established. The flexible hydrogen bonding capabilities of the serine molecule, combined with the choice of counter-ion, allow for the potential formation of various crystalline arrangements. Research into related systems, such as the salt/cocrystal polymorphism of ketoprofen–l-lysine, demonstrates that subtle changes in crystallization conditions can lead to different solid-state forms with unique properties. nih.gov Such studies highlight the potential for discovering novel polymorphic forms of L-Serine salts through systematic screening.
Vibrational Spectroscopy of this compound
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. These techniques are highly sensitive to the local chemical environment and intermolecular interactions, such as hydrogen bonding.
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, the spectrum is expected to be distinctly different from that of its zwitterionic L-Serine counterpart. In the hydrochloride, the amino group is protonated (-NH₃⁺) and the carboxyl group is in its neutral acid form (-COOH).
Studies on the closely related Dthis compound provide a basis for assigning the vibrational modes. nih.govacs.org The FTIR spectra of this compound have been recorded at low temperatures and interpreted with the aid of theoretical calculations. nih.gov The assignments confirm the presence of the protonated functional groups and allow for a detailed characterization of the molecular structure. nih.govacs.org The key vibrational modes include stretching and bending vibrations of the O-H (from -COOH and the side chain), N-H, C=O, C-N, and C-O bonds.
| Tentative FTIR Vibrational Mode Assignments for this compound Systems | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-2500 | O-H stretching (carboxylic acid, side-chain), N-H stretching (ammonium) |
| ~2900 | C-H stretching |
| ~1735 | C=O stretching (carboxylic acid) |
| ~1600-1500 | N-H bending (ammonium) |
| ~1450 | C-H bending |
| ~1200 | C-O stretching / O-H bending (carboxylic acid) |
| ~1050 | C-O stretching (side-chain) |
Assignments are based on general ranges and data from related serine compounds. nih.govijtrd.comresearchgate.net
Raman spectroscopy is complementary to FTIR and is particularly sensitive to vibrations of non-polar bonds and skeletal modes, making it an excellent probe for conformational analysis. The Raman spectra of L-Serine in its crystalline form have been well-documented. researchgate.netresearchgate.net Comparing the solid-state and solution-state spectra reveals significant differences, as the intermolecular hydrogen bonding network of the crystal is disrupted upon dissolution. nih.gov
For this compound in an aqueous solution, the molecule would exist as a cation. Raman spectroscopy can be used to study the conformational preferences of this cation in solution. The spectra of amino acids in aqueous solutions are generally less complex than their solid-state counterparts, and the positions and widths of the Raman bands can provide information about the local environment and interactions with water molecules. nih.gov This technique is invaluable for understanding the behavior of this compound in biological and chemical systems where it is present in a dissolved state.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the structure, dynamics, and interactions of L-Serine and its derivatives at an atomic level in both solid and solution states.
Solid-state NMR (ssNMR) crystallography provides detailed structural information on crystalline materials, including bond lengths, torsion angles, and intermolecular interactions, often complementing data from X-ray diffraction. For L-Serine and its biologically important phosphorylated derivative, O-phospho-L-serine (Pser), multinuclear ssNMR techniques are particularly insightful. nih.gov
Studies on Pser have utilized ssNMR to refine crystal structures, especially to accurately locate proton positions, which are often poorly defined in X-ray diffraction data. nih.gov Advanced ssNMR experiments, such as two-dimensional (2D) correlation spectroscopy at fast magic-angle spinning (MAS) rates, have been employed. These include double-quantum–single-quantum (2Q–1Q) 1H NMR and heteronuclear 13C{1H} and 31P{1H} correlation experiments. nih.gov These methods provide direct constraints on interatomic distances, which can be used to validate and refine structures derived from DFT calculations. nih.gov
The chemical shifts observed in ssNMR are highly sensitive to the local chemical environment. For instance, the 13C chemical shifts for the carboxyl, α-carbon, and β-carbon of Pser can be precisely assigned and compared to those of L-serine. nih.gov Similarly, 31P ssNMR is a direct probe of the phosphate group in phosphorylated amino acids, providing information on its protonation state and involvement in hydrogen bonding. nih.gov Isotropic and anisotropic chemical shift parameters determined experimentally can be compared with those calculated using methods like the gauge-including projector augmented wave (GIPAW), providing a rigorous test of the structural models. nih.gov
| Nucleus | Technique | Derivative | Information Gained |
| 1H, 13C, 31P | 2D MAS-ssNMR | O-phospho-L-serine | Refined proton positions, interatomic distance constraints (1H–1H, 1H–13C, 1H–31P). nih.gov |
| 13C | ssNMR | L-Serine, O-phospho-L-serine | Isotropic chemical shifts for {13CO, 13Cα, 13Cβ} sites, sensitive to deprotonation and substitution. nih.gov |
| 31P | ssNMR | O-phospho-L-serine | Chemical shift anisotropy and asymmetry parameters, information on phosphate group environment. nih.gov |
| 17O | ssNMR | [3-17O]-L-serine | Quadrupole coupling and chemical shift tensors for the hydroxyl group. cdnsciencepub.com |
In solution, NMR spectroscopy provides unparalleled insights into the conformational dynamics and interactions of molecules. For this compound, 1H NMR spectra can reveal information about the relative populations of different rotational isomers (rotamers) and the energy barriers between them. copernicus.org Changes in chemical shifts, coupling constants, and the appearance of signals in 1H NMR spectra can indicate how L-Serine interacts with other molecules in solution. researchgate.net
Isotopic labeling is a key strategy used in conjunction with NMR to simplify complex spectra and to probe specific sites within a molecule. nih.govresearchgate.net L-Serine can be synthesized with isotopes such as 13C, 15N, and 2H (deuterium) incorporated at specific positions or uniformly throughout the molecule. isotope.com These labeled compounds are crucial for advanced NMR studies, especially when L-Serine is incorporated into larger peptides and proteins. utoronto.ca For example, selective 13C or 15N labeling of L-Serine residues in a protein allows researchers to focus on the structure and dynamics of specific regions of the biomolecule, overcoming issues of signal overlap that occur in uniformly labeled samples. nih.gov
Furthermore, isotopic labeling enables the use of heteronuclear NMR experiments, which are essential for the structure determination of biomolecules in solution. utoronto.ca The ability to produce L-Serine with specific isotopic patterns, for example by using labeled metabolic precursors in bacterial expression systems, has greatly expanded the scope of NMR studies to larger and more complex biological systems. nih.gov
Mass Spectrometric Approaches for this compound and its Metabolites
Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and structure of compounds. For this compound and its metabolites, various MS approaches, particularly those coupled with liquid chromatography (LC), are employed for characterization, identification, and quantification.
Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally fragile molecules like amino acids. nih.govresearchgate.net In ESI-MS, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged gas-phase ions of the analyte are produced with minimal fragmentation. researchgate.net This allows for the accurate determination of the molecular weight of this compound from its molecular ion peak (or, more commonly, the protonated molecule [M+H]+).
ESI-MS can be coupled with high-performance liquid chromatography (HPLC) to analyze complex mixtures. nih.gov This LC-ESI-MS setup allows for the separation of L-Serine and its metabolites from a biological matrix before they are introduced into the mass spectrometer for detection. This approach is widely used in metabolomics to identify and quantify amino acids in various samples. mdpi.com The high sensitivity of ESI-MS makes it possible to detect even trace amounts of these compounds. acs.org
Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net In a typical LC-MS/MS experiment, the protonated molecule of L-Serine ([M+H]+) generated by ESI is isolated in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, characteristic fragment ions. nih.govunito.it
The fragmentation pattern of an amino acid is highly specific and provides a structural fingerprint. For protonated α-amino acids like L-Serine, a common fragmentation pathway involves the neutral loss of water and carbon monoxide (H2O + CO). nih.gov By analyzing these fragments, the structure of the original molecule can be confirmed.
To enhance sensitivity and chromatographic performance in LC-MS/MS, L-Serine is often chemically modified through derivatization. ddtjournal.comddtjournal.com Derivatization reagents are designed to attach a chemical tag to the amino acid that improves its ionization efficiency and directs its fragmentation in a predictable way. ddtjournal.com For example, derivatizing agents can introduce a readily ionizable group or a moiety that produces a specific, high-intensity product ion upon CID. This strategy is frequently used for the sensitive and selective quantification of L-Serine and its D-enantiomer in complex biological samples. nih.gov
| Technique | Ionization Method | Analysis Stage | Application to L-Serine |
| LC-MS | Electrospray Ionization (ESI) | Single MS | Separation and accurate molecular weight determination of L-Serine and its metabolites. mdpi.com |
| LC-MS/MS | Electrospray Ionization (ESI) | Tandem MS (MS/MS) | Structural confirmation through characteristic fragmentation patterns (e.g., loss of H2O + CO). nih.gov |
| Derivatization LC-MS/MS | Electrospray Ionization (ESI) | Tandem MS (MS/MS) | Enhanced sensitivity and selectivity for quantification by introducing specific chemical tags. ddtjournal.comnih.gov |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) in Quantitative Analysis
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a premier analytical technique for the precise and sensitive quantification of L-Serine and its related compounds in complex matrices. The synergy between the superior separation capabilities of HPLC and the high selectivity and sensitivity of tandem mass spectrometry makes it an indispensable tool in metabolomics, clinical diagnostics, and pharmaceutical analysis. rsc.org This method overcomes the challenges associated with the analysis of small, polar, and often endogenous molecules like L-Serine, providing reliable and reproducible quantitative data.
The principle of HPLC-MS/MS involves the chromatographic separation of the analyte of interest, L-Serine, from other components in a sample, followed by its ionization and subsequent mass analysis. The tandem mass spectrometry component allows for the selection of a specific precursor ion corresponding to the analyte, its fragmentation, and the detection of specific product ions. This process, often performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, ensures a very high degree of specificity and minimizes interferences from the sample matrix, which is crucial for accurate quantification at low concentrations. anaquant.com
Methodology and Research Findings
The development of a robust HPLC-MS/MS method for this compound quantification involves careful optimization of sample preparation, chromatographic conditions, and mass spectrometer parameters.
Sample Preparation and Derivatization: Due to the polar nature of L-Serine and the common need to separate its enantiomers (L-Serine and D-Serine), a derivatization step is often employed pre-analysis. nih.gov Derivatization serves two main purposes: to enhance chromatographic retention on reverse-phase columns and to improve ionization efficiency. For chiral separations, a chiral derivatizing agent is used to form diastereomers that can be separated on a standard achiral column. nih.gov
Common derivatization reagents used in the analysis of serine enantiomers include:
(R)-1-Boc-2-piperidine carbonyl chloride: This reagent has been successfully used for the pre-column derivatization of D- and L-Serine in human plasma, allowing for their resolution and quantification. nih.gov
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): This is another widely used chiral derivatizing agent for amino acids.
(S)-N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE): This has been applied for the sensitive chiral derivatization for RP-HPLC-MS/MS methods. e-tarjome.com
Alternatively, direct enantioselective separation can be achieved without derivatization by using a chiral stationary phase column, which simplifies sample preparation. nih.govsci-hub.box
Chromatographic Separation: The separation is typically achieved on a reverse-phase column (e.g., C18) when derivatization is used, or a specialized chiral column for direct enantiomer separation. nih.govnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is also a suitable technique for retaining and separating polar compounds like underivatized amino acids. bg.ac.rs Gradient elution is commonly employed to achieve optimal separation and peak shape.
The following table summarizes typical chromatographic conditions reported in scientific literature for the analysis of Serine.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Zorbax Eclipse XDB-C18 nih.gov | Intrada Amino Acid nih.gov | Chiral Crown Ether Column nih.gov |
| Mobile Phase A | 0.3% Trifluoroacetic acid (TFA) in Water nih.gov | 100 mM Ammonium formate in Water nih.gov | 0.3% Trifluoroacetic acid in 10% Acetonitrile nih.gov |
| Mobile Phase B | 0.3% TFA in Methanol (B129727) nih.gov | Acetonitrile:Water:Formic Acid (95:5:0.3) nih.gov | Not Applicable (Isocratic) nih.gov |
| Flow Rate | 0.4 mL/min nih.gov | 0.6 mL/min nih.gov | Not specified |
| Technique | Gradient Elution nih.gov | Gradient Elution nih.gov | Isocratic Elution nih.gov |
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. uu.nl The instrument is set to MRM mode to monitor specific precursor-to-product ion transitions for L-Serine and its corresponding stable-isotope-labeled internal standard (e.g., DL-serine-d3), ensuring maximum specificity and accuracy. anaquant.comsci-hub.box
Method Validation
A critical aspect of quantitative analysis is rigorous method validation to ensure the data is accurate and reliable. Validation is performed according to established guidelines and typically assesses linearity, sensitivity, accuracy, precision, and specificity. unodc.org
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is determined by a calibration curve.
Sensitivity: The lowest concentration of the analyte that can be reliably measured, defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). unodc.org
Accuracy: The closeness of the measured value to the true value, often expressed as a percentage.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings, expressed as the coefficient of variation (CV%).
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. unodc.org
The table below presents a summary of validation parameters from published studies on the quantification of Serine using HPLC-MS/MS.
| Parameter | Study 1 (Human Plasma) nih.gov | Study 2 (Human Plasma) sci-hub.box | Study 3 (CSF) oup.com |
| Linearity Range | 0.19 - 25 nmol/mL | 0.1 - 100 µg/mL | Not specified |
| LLOQ | 0.19 nmol/mL | 0.1 µg/mL | 0.41 µmol/L |
| Intra-day Precision (CV%) | < 8.38% | Not specified | < 3% |
| Inter-day Precision (CV%) | < 8.38% | Not specified | < 13% |
| Accuracy | 92.93% - 102.29% | Not specified | Not specified |
| Correlation Coefficient (r²) | 0.9983 | Not specified | Not specified |
The data from these studies demonstrate that HPLC-MS/MS methods are capable of achieving excellent linearity, low limits of quantification, and high levels of accuracy and precision, making them highly suitable for the quantitative analysis of this compound in various biological fluids. nih.govsci-hub.boxoup.com
Computational Chemistry and Theoretical Modeling of L Serine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity of L-Serine Hydrochloride
Quantum chemical calculations offer a powerful framework for investigating the electronic structure and predicting the reactivity of this compound. These methods, rooted in the principles of quantum mechanics, allow for a detailed examination of the molecule's geometry, energy, and orbital characteristics.
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for the accurate determination of molecular geometries and energies. For this compound, these calculations would typically involve optimizing the molecular structure to find the lowest energy conformation. While specific DFT studies on this compound are not abundant in publicly accessible literature, the principles of these calculations are well-established.
Geometry optimization at a suitable level of theory, such as B3LYP with a 6-31++G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical values can then be compared with experimental data from techniques like X-ray crystallography. For a closely related compound, L-Serine methyl ester hydrochloride, X-ray diffraction data provides a useful benchmark for the expected structural parameters of the serine backbone in a protonated state. nih.govuu.nlresearchgate.net
Table 1: Selected Experimental Bond Lengths and Angles for L-Serine Methyl Ester Hydrochloride researchgate.net
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| O1—C1 | 1.3221 (11) | C1—O1—C4 | 115.45 (8) |
| O2—C1 | 1.1998 (11) | O3—C3—C2 | 107.42 (6) |
| N1—C2 | 1.4852 (11) | N1—C2—C1 | 108.99 (7) |
| C1—C2 | 1.5235 (12) | N1—C2—C3 | 111.41 (7) |
| C2—C3 | 1.5153 (12) | O2—C1—O1 | 124.97 (9) |
| O3—C3 | 1.4223 (10) | O2—C1—C2 | 124.58 (8) |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide even more accurate energies and geometries, albeit at a higher computational cost. researchgate.net These calculations are crucial for understanding the intrinsic stability of the molecule and for generating accurate potential energy surfaces.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity and higher kinetic stability. nih.govjoaquinbarroso.com
For this compound, the protonation of the amino group significantly lowers the energy of the molecular orbitals compared to neutral L-Serine. The HOMO would likely be localized on the carboxyl group and the hydroxyl side chain, while the LUMO would be associated with the protonated amino group and the carbonyl carbon. A precise calculation of the HOMO-LUMO gap using DFT would provide quantitative insight into its reactivity profile, suggesting its susceptibility to nucleophilic or electrophilic attack. nih.gov
L-Serine is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Mapping the potential energy surface (PES) is essential for identifying the most stable conformers and understanding the energy barriers between them. uni-muenchen.de For protonated serine, as is the case in this compound, extensive computational studies have explored its PES. u-szeged.hu
These studies reveal a multitude of stable conformers arising from the rotation around the Cα-Cβ and C-O bonds of the side chain, as well as the Cα-C bond of the backbone. The relative energies of these conformers are influenced by intramolecular hydrogen bonding between the protonated amino group, the carboxyl group, and the hydroxyl side chain. u-szeged.hu High-level ab initio calculations have identified numerous conformers for N-protonated serine, providing a detailed energetic landscape that governs its conformational preferences. u-szeged.hu Understanding this landscape is critical for predicting the dominant structures of this compound in different environments.
Molecular Dynamics Simulations of this compound in Aqueous and Non-Aqueous Environments
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into the dynamic behavior of this compound in solution.
The conformation and dynamics of this compound are profoundly influenced by its surrounding solvent. In an aqueous environment, water molecules will form a hydration shell around the charged and polar groups of the molecule. MD simulations can reveal the structure and dynamics of this hydration shell, showing how water molecules interact with the protonated amino group, the carboxyl group, and the hydroxyl side chain through hydrogen bonding. nih.govresearchgate.net
The solvent can mediate intramolecular interactions, potentially stabilizing conformers that are less favorable in the gas phase. nih.gov For instance, in polar solvents, the formation of intermolecular hydrogen bonds with the solvent can compete with and disrupt intramolecular hydrogen bonds, leading to a different distribution of conformers. The dielectric constant of the solvent also plays a crucial role in modulating the electrostatic interactions within the molecule. upc.edu MD simulations in different solvents can quantify these effects and predict how the conformational equilibrium of this compound shifts in various environments.
In a biological context, this compound can interact with macromolecules such as proteins and nucleic acids. MD simulations are a powerful tool to study these interactions at an atomic level of detail. The protonated amino group and the polar side chain of serine are key features that can participate in specific interactions within the binding sites of proteins. nih.govnih.gov
Simulations can elucidate the specific hydrogen bonding patterns, electrostatic interactions, and van der Waals contacts that govern the binding of this compound to a protein. For example, the hydroxyl group of serine is a well-known hydrogen bond donor and acceptor, and the protonated amino group can form strong salt bridges with negatively charged residues like aspartate or glutamate (B1630785) on a protein surface. nih.gov Furthermore, MD simulations can reveal the role of solvent molecules in mediating these interactions, showing how water molecules at the interface can bridge interactions between this compound and the macromolecule.
Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives
A thorough review of scientific literature indicates that specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on this compound and its direct derivatives are not extensively available. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. While QSAR is a widely used tool in drug discovery and computational chemistry for various classes of compounds, including amino acid analogues, dedicated studies to develop predictive QSAR models for the biological activities of this compound derivatives appear to be a niche area with limited published research.
The development of such models would require a dataset of this compound derivatives with measured biological activities against a specific target. The descriptors used in these potential models would likely include constitutional, topological, geometrical, electrostatic, and quantum chemical parameters to quantify the structural features of the molecules. The absence of such studies in the public domain suggests that this could be a potential area for future research, particularly if a series of this compound derivatives with interesting biological activities were to be identified.
Theoretical Characterization of Hydrogen Bonding and Intermolecular Interactions in this compound Aggregates
The intermolecular interactions within the crystalline structure of L-Serine derivatives, particularly the hydrochloride salts, are crucial in determining their solid-state properties. While detailed theoretical studies on the aggregates of this compound itself are limited, crystallographic studies of its derivatives, such as L-serine methyl ester hydrochloride, provide significant insights into the hydrogen bonding and intermolecular forces at play.
In the crystal structure of L-serine methyl ester hydrochloride, the molecules are linked by a network of intermolecular O—H⋯Cl and N—H⋯Cl hydrogen bonds, forming layers. The protonated amino group and the hydroxyl group of the serine moiety act as hydrogen bond donors, while the chloride ion is the primary hydrogen bond acceptor. This arrangement results in an infinite two-dimensional hydrogen bonding network.
The geometric parameters of these hydrogen bonds have been determined through single-crystal X-ray diffraction studies. These parameters, including the donor-hydrogen (D—H), hydrogen-acceptor (H⋯A), and donor-acceptor (D⋯A) distances, as well as the D—H⋯A angle, provide a quantitative description of the strength and nature of these interactions.
Table 1: Hydrogen-Bond Geometry in L-Serine Methyl Ester Hydrochloride Crystals
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1A···Cl1 | 0.867(16) | 2.390(16) | 3.2237(8) | 161.2(14) |
| N1—H1B···Cl1 | 0.825(18) | 2.336(18) | 3.1563(8) | 172.7(16) |
| N1—H1C···Cl1 | 0.865(14) | 2.264(14) | 3.1041(7) | 173.9(15) |
| O3—H3···Cl1 | 0.847(18) | 2.247(18) | 3.0844(8) | 170.2(17) |
Data obtained from crystallographic studies of L-serine methyl ester hydrochloride.
The data in Table 1 illustrates that the hydrogen bonds involving the ammonium (B1175870) group (N1—H···Cl1) and the hydroxyl group (O3—H···Cl1) are significant in stabilizing the crystal lattice. The bond angles are close to 180°, indicating strong, linear hydrogen bonds. These interactions are fundamental to the packing of the molecules in the solid state and influence properties such as melting point, solubility, and crystal morphology. While this information is derived from a derivative, it provides a strong basis for understanding the types of intermolecular forces that would also be present in aggregates of this compound. More extensive theoretical modeling, such as ab initio calculations or molecular dynamics simulations on various aggregates of this compound, would be necessary to further elucidate the energetic and geometric details of these interactions in different environments.
Biochemical and Metabolic Pathway Research Utilizing L Serine Hydrochloride As a Research Tool
L-Serine Hydrochloride in Studies of Amino Acid Biosynthesis and Interconversion
The metabolism of L-serine is intrinsically linked to the synthesis and interconversion of other key amino acids. By supplying cells with isotopically labeled this compound, researchers can meticulously track the flow of carbon and nitrogen atoms through interconnected metabolic networks, thereby defining pathway flux and regulation.
Research on Glycine (B1666218) and Cysteine Synthesis Pathways Mediated by Serine
L-serine is a direct precursor to both glycine and cysteine, two amino acids with critical physiological roles.
Glycine Synthesis: The primary route for glycine synthesis in most organisms is through the reversible conversion of L-serine. nih.govslideshare.net This reaction is catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT). nih.govmdpi.com In this process, the side chain of L-serine is transferred to the cofactor tetrahydrofolate (THF), yielding glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). wikipedia.orgnih.gov This reaction not only produces glycine, which is vital for collagen and purine synthesis, but also serves as the main entry point for one-carbon units into the folate cycle. slideshare.nettechnologynetworks.com
Cysteine Synthesis: The biosynthesis of cysteine occurs via the transsulfuration pathway, which utilizes L-serine as the carbon backbone donor. researchgate.netnih.gov Cysteine is synthesized in the body from serine and methionine. technologynetworks.com This pathway involves the condensation of L-serine with homocysteine (derived from methionine) to form cystathionine. This reaction is catalyzed by cystathionine β-synthase. Subsequently, cystathionine is cleaved by cystathionine γ-lyase to yield cysteine, α-ketobutyrate, and ammonia (B1221849). This pathway is crucial for producing cysteine for protein and glutathione synthesis. researchgate.net
Table 1: Key Enzymes in L-Serine Mediated Amino Acid Interconversion
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway | Cellular Location |
|---|---|---|---|---|
| Serine Hydroxymethyltransferase (SHMT) | L-Serine, Tetrahydrofolate (THF) | Glycine, 5,10-CH₂-THF | Glycine Synthesis / One-Carbon Metabolism | Cytosol (SHMT1), Mitochondria (SHMT2) |
| Cystathionine β-synthase (CBS) | L-Serine, Homocysteine | Cystathionine, Water | Transsulfuration Pathway (Cysteine Synthesis) | Cytosol |
| Cystathionine γ-lyase (CGL) | Cystathionine | L-Cysteine, α-ketobutyrate, Ammonia | Transsulfuration Pathway (Cysteine Synthesis) | Cytosol |
Investigation of Serine Hydroxymethyltransferase (SHMT) Activity and its Regulation
Serine Hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that sits at a critical metabolic node, linking amino acid metabolism with one-carbon metabolism. wikipedia.org There are two major isoforms in human cells: the cytosolic SHMT1 and the mitochondrial SHMT2. nih.gov Research focuses on differentiating the metabolic roles of these isoenzymes and understanding their complex regulation. grantome.com Studies have shown that SHMT1 has an RNA-binding function, suggesting a "moonlighting" role beyond its catalytic activity, where it can control the expression of its mitochondrial counterpart by binding to the SHMT2 transcript. nih.gov This provides a novel layer of regulation interconnecting the cytosolic and mitochondrial compartments of serine metabolism. The activity of SHMT is influenced by the intracellular concentrations of serine and glycine, as well as the availability of folate cofactors. nih.govgrantome.com
Analysis of the Phosphorylated Pathway of L-Serine Biosynthesis via 3-Phosphoglycerate Dehydrogenase (PGDH)
The primary pathway for de novo L-serine synthesis in mammals is the phosphorylated pathway, which diverts the glycolytic intermediate 3-phosphoglycerate (3-PG). frontiersin.orgnih.gov This pathway is crucial for providing an endogenous supply of L-serine, especially in the brain and during rapid cell proliferation. frontiersin.orgnih.gov The pathway consists of three enzymatic steps:
Oxidation: 3-Phosphoglycerate Dehydrogenase (PGDH) catalyzes the first and rate-limiting step, the NAD⁺-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate. researchgate.netresearchgate.net
Transamination: Phosphoserine Aminotransferase (PSAT) transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, forming O-phosphoserine and α-ketoglutarate. researchgate.netresearchgate.net
Hydrolysis: Phosphoserine Phosphatase (PSP) catalyzes the final, irreversible dephosphorylation of O-phosphoserine to produce L-serine. researchgate.net
In some organisms, the activity of PGDH is subject to feedback inhibition by L-serine, which helps to regulate the intracellular pool of this amino acid. frontiersin.orgnih.gov Defects in any of the three enzymes of this pathway lead to severe neurological disorders, underscoring the critical importance of endogenous L-serine synthesis for central nervous system development and function. nih.govnih.gov
Table 2: The Phosphorylated Pathway of L-Serine Biosynthesis
| Step | Enzyme | Substrate | Product | Key Features |
|---|---|---|---|---|
| 1 | 3-Phosphoglycerate Dehydrogenase (PGDH) | 3-Phosphoglycerate (3-PG) | 3-Phosphohydroxypyruvate | Rate-limiting step; NAD⁺-dependent; subject to feedback inhibition by L-serine. frontiersin.orgresearchgate.net |
| 2 | Phosphoserine Aminotransferase (PSAT) | 3-Phosphohydroxypyruvate | O-Phosphoserine | Uses glutamate as the amino group donor. researchgate.net |
| 3 | Phosphoserine Phosphatase (PSP) | O-Phosphoserine | L-Serine | Irreversible hydrolysis reaction. researchgate.net |
Role of L-Serine and its Hydrochloride Derivatives in One-Carbon Metabolism Research
One-carbon metabolism comprises a network of interconnected pathways, including the folate and methionine cycles, that are fundamental for biosynthesis and methylation. L-serine is the principal source of these one-carbon units, making it a central player in this metabolic network. nih.govresearchgate.net
Contribution to Folate Cycle and Methyl Group Donor Pool Studies
The folate cycle is responsible for the transfer of one-carbon units required for various biosynthetic reactions. L-serine is the major physiological donor of one-carbon units to this cycle. nih.govmdpi.com The SHMT-catalyzed conversion of L-serine to glycine generates 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). researchgate.net This folate-bound one-carbon unit can then be interconverted into other forms, such as 10-formyl-THF (for purine synthesis) or 5-methyl-THF. mdpi.com
The 5-methyl-THF form provides the critical link to the methionine cycle. It donates its methyl group for the remethylation of homocysteine to methionine. researchgate.netnih.gov Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for nearly all cellular methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. mdpi.com Therefore, by providing the initial one-carbon unit, L-serine metabolism is fundamental to maintaining the cellular methylation potential.
Precursor Function in Purine and Pyrimidine Nucleotide Biosynthesis
The proliferation of cells is dependent on the synthesis of DNA and RNA, which in turn requires a steady supply of purine and pyrimidine nucleotides. The de novo synthesis of these nucleotides is heavily reliant on the one-carbon units supplied by the folate cycle, which originate from L-serine. nih.govresearchgate.net
Purine Biosynthesis: The construction of the purine ring is a complex process that incorporates atoms from several sources. Glycine, derived directly from L-serine, forms a significant portion of the purine backbone (C4, C5, and N7). mdpi.com Furthermore, two additional carbons in the ring (C2 and C8) are donated by 10-formyl-tetrahydrofolate, a folate derivative that obtains its one-carbon unit from L-serine. nih.govresearchgate.net
Pyrimidine Biosynthesis: While the pyrimidine ring itself does not incorporate one-carbon units directly, the synthesis of the DNA-specific pyrimidine, thymidylate (dTMP), from its precursor, deoxyuridylate (dUMP), is a critical step that requires a folate-dependent one-carbon transfer. The enzyme thymidylate synthase catalyzes the methylation of dUMP using 5,10-CH₂-THF as the methyl donor. hmdb.canih.gov This reaction underscores the essential role of the serine-to-glycine conversion in providing the necessary building blocks for DNA synthesis.
Table 3: Role of Serine-Derived One-Carbon Units in Nucleotide Biosynthesis
| Nucleotide Type | Contribution from Serine Metabolism | Specific Metabolite/Cofactor |
|---|---|---|
| Purines (Adenine, Guanine) | Donation of C2 and C8 atoms to the purine ring. | 10-formyl-tetrahydrofolate |
| Purines (Adenine, Guanine) | Provides the C4, C5, and N7 atoms of the purine backbone. | Glycine |
| Pyrimidines (Thymine) | Donation of a methyl group to convert dUMP to dTMP. | 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) |
Impact on Cellular Redox Balance through NADPH and NADH Production
L-serine metabolism is intricately linked to the maintenance of cellular redox homeostasis through its contribution to the pools of nicotinamide adenine dinucleotide (NAD) in both its reduced (NADH) and phosphorylated (NADPH) forms. Research utilizing L-serine as a metabolic tracer has elucidated distinct pathways in different cellular compartments that generate these critical reducing equivalents.
In the mitochondria, L-serine catabolism is a significant source of NADH. The enzyme serine hydroxymethyltransferase 2 (SHMT2) converts serine to glycine, a reaction that also produces methylene-tetrahydrofolate (methylene-THF). Subsequently, methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) oxidizes methylene-THF, transferring electrons to NAD+ to produce NADH nih.gov. This pathway is particularly crucial for NADH production independent of the tricarboxylic acid (TCA) cycle, especially when cellular respiration is impaired nih.gov. The activity of these enzymes persists even with high NADH levels, highlighting the robustness of this pathway in maintaining mitochondrial redox balance nih.gov.
Conversely, cytosolic folate-mediated serine catabolism is a key source of NADPH, a crucial reductant for biosynthetic reactions and antioxidant defense. This pathway involves a sequence of enzymatic reactions catalyzed by cytosolic serine hydroxymethyltransferase (SHMT1), methylenetetrahydrofolate dehydrogenase 1 (MTHFD1), and 10-formyltetrahydrofolate dehydrogenase (ALDH1L1). This sequence effectively converts the carbon units from serine into a form that facilitates the reduction of NADP+ to NADPH researchgate.netbiorxiv.orgprinceton.edu. Studies in hepatic cells have shown that this pathway is particularly active in supporting de novo lipogenesis, which has a high demand for NADPH researchgate.netbiorxiv.orgprinceton.edu. Furthermore, L-serine contributes to redox balance by supporting the synthesis of glutathione (GSH), a primary cellular antioxidant, through the transsulfuration pathway nih.govmdpi.com.
| Pathway | Cellular Compartment | Key Enzymes | Redox Product | Primary Function |
|---|---|---|---|---|
| Mitochondrial Serine Catabolism | Mitochondria | SHMT2, MTHFD2 | NADH | Supports mitochondrial redox balance, especially when respiration is impaired. |
| Cytosolic Serine Catabolism | Cytosol | SHMT1, MTHFD1, ALDH1L1 | NADPH | Provides reducing equivalents for biosynthesis (e.g., lipogenesis) and antioxidant defense. |
| Transsulfuration Pathway | Cytosol | Cystathionine β-synthase | GSH (indirectly) | Contributes to the synthesis of the major cellular antioxidant, glutathione. |
Investigations into this compound's Role in Lipid Metabolism Research
L-Serine is an indispensable building block for several classes of lipids that are fundamental to cellular structure and function. Supplying this compound to cell cultures allows researchers to trace its incorporation into complex lipids and study the regulation of these biosynthetic pathways.
L-serine is a direct and essential precursor for the synthesis of all sphingolipids and for the head group of phosphatidylserine. The synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by the enzyme serine palmitoyltransferase (SPT) nih.gov. This reaction forms 3-ketosphinganine, which is then rapidly converted to sphinganine, the foundational backbone of simple and complex sphingolipids, including ceramides, sphingomyelin, and gangliosides researchgate.netelsevier.comnih.gov. Research has demonstrated that for certain neurons in the central nervous system, an external supply of L-serine is absolutely essential for the synthesis of these vital lipids researchgate.netelsevier.comnih.gov.
Similarly, L-serine is required for the synthesis of phosphatidylserine, a critical phospholipid. mdpi.com In eukaryotic cells, phosphatidylserine is primarily synthesized through a base-exchange reaction where the head group of an existing phospholipid, such as phosphatidylcholine or phosphatidylethanolamine, is replaced with serine. L-serine's role as the precursor for these complex lipids highlights its importance in cellular proliferation, differentiation, and survival mdpi.comnih.gov.
| Lipid Class | Initial Reactants with L-Serine | Key Enzyme | Initial Product | Biological Significance |
|---|---|---|---|---|
| Sphingolipids | L-Serine + Palmitoyl-CoA | Serine Palmitoyltransferase (SPT) | 3-Ketosphinganine | Forms the backbone of ceramides, essential for signaling and membrane structure. |
| Phosphatidylserine | L-Serine + Existing Phospholipid (e.g., Phosphatidylcholine) | Phosphatidylserine Synthase | Phosphatidylserine | Key component of cell membranes, involved in signaling and apoptosis. |
The products of L-serine-dependent lipid synthesis, namely sphingolipids and phosphatidylserine, are integral components of cellular membranes, particularly the plasma membrane of neurons. researchgate.netalzdiscovery.org These lipids are not merely structural elements; they play active roles in cellular physiology. Sphingolipids, along with cholesterol, are known to assemble into distinct membrane microdomains called lipid rafts. researchgate.net These rafts serve as organizing centers for signaling molecules, thereby playing a crucial role in cellular signaling processes that govern cell development and survival. researchgate.net Phosphatidylserine is typically localized to the inner leaflet of the plasma membrane, and its externalization acts as a key signal for apoptosis. The availability of L-serine is therefore a critical factor for maintaining membrane integrity, fluidity, and signaling capacity. alzdiscovery.orgfrontiersin.org
Enzymatic Transformations and Catalysis Involving L-Serine and its Analogs
L-serine serves as a substrate for a variety of enzymes that catalyze fundamental biochemical transformations. The use of L-serine and its analogs in research has been pivotal in characterizing the mechanisms and dynamics of these enzymes.
In the mammalian brain, L-serine is the precursor for the neuromodulator D-serine. This conversion is catalyzed by the enzyme serine racemase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme. pnas.orgpnas.org Serine racemase is enriched in glial cells, which synthesize and release D-serine to act as a co-agonist at the glycine site of synaptic N-methyl-D-aspartate (NMDA) receptors, thereby regulating glutamatergic neurotransmission. pnas.orgfrontiersin.org
Studies on the purified enzyme have shown it to be highly selective for serine, with a much higher affinity for L-serine than D-serine, favoring the physiological synthesis of D-serine. pnas.org The enzyme's activity is not only dependent on PLP but is also allosterically stimulated by physiological cofactors, including Mg2+ and ATP, which can increase the rate of racemization by 5- to 10-fold. nih.gov Serine racemase also exhibits a secondary α,β-elimination of water (dehydratase) activity, producing pyruvate and ammonia from serine, which suggests a bifunctional role in cellular metabolism. nih.govresearchgate.net
| Enzyme Property | Description | Reference |
|---|---|---|
| Enzyme Class | Racemase (PLP-dependent) | pnas.org |
| Substrate | L-Serine | pnas.org |
| Product | D-Serine | pnas.org |
| Cofactors | Pyridoxal-5'-phosphate (PLP), Mg2+, ATP | pnas.orgnih.gov |
| Location | Enriched in glial cells of the brain | pnas.org |
| Secondary Activity | Dehydratase (produces pyruvate) | nih.govresearchgate.net |
The β-subunit of tryptophan synthase (TrpB) is a PLP-dependent enzyme that catalyzes the final step in tryptophan biosynthesis: the condensation of indole and L-serine to form L-tryptophan. nih.govpnas.org The reaction mechanism proceeds through the formation of an electrophilic amino-acrylate intermediate from L-serine, which is covalently bound to the PLP cofactor. pnas.orgcaltech.edu This intermediate then undergoes a β-substitution reaction with indole to yield L-tryptophan. nih.gov
The modular nature of this reaction has made TrpB a valuable tool in biocatalysis for the synthesis of noncanonical amino acids. pnas.org Through directed evolution, researchers have engineered stand-alone TrpB variants with enhanced stability and altered substrate specificity. pnas.orgnih.gov These engineered enzymes can utilize L-serine and a wide variety of indole analogs or other nucleophiles to produce a diverse array of L-tryptophan derivatives, demonstrating the synthetic versatility of the TrpB catalytic mechanism. pnas.orgnih.gov
L Serine Hydrochloride in Cellular and Molecular Biology Research Applications
Applications in Cell Culture Media Formulation and Cellular Growth Studies
In the controlled environment of in vitro cell culture, L-Serine becomes a conditionally essential amino acid for many cell lines. While some cells can synthesize it, the demand for L-Serine during rapid proliferation often outstrips the endogenous production capacity. For this reason, it is a standard component of many widely used basal media formulations, such as Eagle's Minimal Essential Medium (EMEM) and Ham's F-12. cytion.comnih.gov Its inclusion is critical for supporting robust cellular growth and maintaining cellular health. nih.gov
L-Serine's role in promoting cellular growth is multifaceted. It is a direct precursor for the synthesis of proteins and other vital biomolecules. Furthermore, it is a primary source of one-carbon units, which are essential for the de novo synthesis of purine nucleotides and deoxythymidine monophosphate, the building blocks of DNA and RNA. This makes L-Serine fundamentally important for cell proliferation. nih.gov
Below is a table showing the typical concentrations of L-Serine in several common cell culture media.
| Cell Culture Medium | Typical L-Serine Concentration (mg/L) |
| Eagle's Minimal Essential Medium (EMEM) | 10.5 |
| Dulbecco's Modified Eagle Medium (DMEM) | 10.5 |
| Ham's F-12 Nutrient Mixture | 10.51 |
| RPMI-1640 Medium | 30.0 |
| DMEM/F-12 | 10.5 |
Impact on Cellular Metabolism and Homeostatic Regulation
L-Serine is a central hub in cellular metabolism, linking glycolysis to various biosynthetic pathways. Its synthesis from the glycolytic intermediate 3-phosphoglycerate allows the cell to divert glucose-derived carbon into a wide range of essential biomolecules. L-Serine serves as a precursor for the synthesis of other amino acids, most notably glycine (B1666218) and cysteine. It is also fundamental to the production of complex lipids, including phospholipids like phosphatidylserine and sphingolipids, which are critical components of cell membranes.
Modern systems biology approaches, such as transcriptomics (the study of the complete set of RNA transcripts) and metabolomics (the study of all metabolites within a cell), have revealed the profound and widespread impact of L-Serine availability on cellular function. Studies have shown that altering extracellular L-Serine levels leads to significant changes in the expression of hundreds of genes. oup.com
For instance, transcriptomic analysis in E. coli has been used to understand and optimize L-Serine production, revealing that changes in the carbon-to-nitrogen ratio affect the expression of genes involved in metabolic pathways that regulate L-serine synthesis. nih.gov In mammalian cells, depriving cells of serine and glycine leads to the activation of the transcription factor ATF4, which upregulates the expression of enzymes in the serine synthesis pathway as a compensatory response. nih.gov Metabolomic analyses have confirmed that L-serine supplementation directly impacts downstream metabolic pathways, including increasing the levels of glycine and affecting nucleotide and antioxidant pathways. mdpi.comnih.gov
The following table summarizes key findings from transcriptomic and metabolomic studies on L-Serine.
| Study Focus | Key Findings | Impact on Cellular Processes |
| Transcriptomic response to L-serine in yeast | 743 genes showed significant expression changes. Induced functions included amino acid synthesis and stress responses; repressed functions included ribosome biogenesis. oup.com | Indicates a major shift in cellular resources from growth to nutrient synthesis and management. |
| Metabolomics of ALDH1L1 knockout mice | Loss of the ALDH1L1 enzyme altered serine and glycine-linked pathways, affecting amino acid metabolism, antioxidant defense, and fatty acid oxidation. mdpi.com | Highlights L-serine's role in folate metabolism and cellular redox balance. |
| Transcriptomics of serine/glycine starvation in cancer cells | Starvation induces an ATF4-dependent transcriptional response, upregulating genes of the serine synthesis pathway (e.g., PHGDH, PSAT1). nih.gov | Demonstrates a key survival mechanism where cells adapt to low serine by boosting their own synthesis capabilities. |
Given its central role in synthesizing the building blocks of life, L-Serine is a critical regulator of cell fate decisions, including proliferation, differentiation, and apoptosis (programmed cell death).
Proliferation: The requirement of L-Serine for nucleotide synthesis directly links its availability to the cell's ability to replicate its DNA and divide. Cancer cells, with their high proliferative rate, are often highly dependent on exogenous L-Serine. nih.gov
Differentiation: L-Serine is essential for the proper development and differentiation of various cell types, particularly in the central nervous system, where it is crucial for neuronal survival and differentiation. nih.gov
Apoptosis: L-Serine metabolism plays a protective role against apoptosis. Through the synthesis of glycine and subsequently glutathione (a major intracellular antioxidant), L-Serine helps protect cells from oxidative stress-induced cell death. Conversely, some signaling pathways involving serine/threonine protein kinases are directly involved in regulating and executing the apoptotic process. nih.govresearchgate.net
The table below outlines the regulatory roles of L-Serine in these fundamental cellular processes.
| Cellular Process | Regulatory Role of L-Serine | Mechanism |
| Proliferation | Promotes | Provides one-carbon units for the synthesis of purines and pyrimidines, essential for DNA and RNA replication. nih.gov |
| Differentiation | Essential | Crucial for neural differentiation and survival; involved in the synthesis of sphingolipids vital for CNS development. nih.gov |
| Apoptosis | Inhibits | Acts as a precursor for glycine and cysteine, which are used to synthesize the antioxidant glutathione (GSH), protecting cells from oxidative damage. nih.gov |
Investigation of L-Serine Hydrochloride in Neurobiology and Neurotransmission Research
In the central nervous system (CNS), L-Serine transcends its basic metabolic functions to become a key player in neurotransmission. It is synthesized primarily in glial cells, specifically astrocytes, from glucose. nih.govresearchgate.net This astrocytic L-Serine is then released and taken up by neurons, a process sometimes referred to as the "serine shuttle," to support neuronal functions. nih.govpnas.orgportlandpress.com
L-Serine is the direct metabolic precursor to two crucial amino acid neurotransmitters: glycine and D-Serine.
Glycine: The enzyme serine hydroxymethyltransferase (SHMT) converts L-Serine into glycine. Glycine itself is a major inhibitory neurotransmitter in the spinal cord and brainstem and also acts as a co-agonist at NMDA receptors. researchgate.net
D-Serine: In a critical reaction, the enzyme serine racemase (SR), which is found predominantly in neurons, converts L-Serine into its stereoisomer, D-Serine. nih.govpnas.org D-Serine is now recognized as the primary co-agonist for a major class of glutamate (B1630785) receptors. nih.gov
This precursor-product relationship is summarized below.
| Precursor | Enzyme | Product | Role in Neurotransmission |
| L-Serine | Serine Hydroxymethyltransferase (SHMT) | Glycine | Inhibitory neurotransmitter; NMDA receptor co-agonist. researchgate.net |
| L-Serine | Serine Racemase (SR) | D-Serine | Primary endogenous co-agonist of synaptic NMDA receptors. pnas.org |
The synthesis of D-Serine from L-Serine is a pivotal control point for brain function. N-methyl-D-aspartate (NMDA) receptors are a type of glutamate receptor that are fundamental to synaptic plasticity—the cellular mechanism underlying learning and memory. A unique feature of NMDA receptors is that they require the binding of both glutamate and a co-agonist to become activated. nih.gov
Research has firmly established that D-Serine is the key physiological co-agonist at synaptic NMDA receptors in many brain regions, including the hippocampus. nih.govnih.gov By controlling the availability of D-Serine, the astrocyte-neuron serine shuttle effectively regulates the activation of NMDA receptors. This, in turn, modulates the induction of long-term potentiation (LTP) and long-term depression (LTD), forms of synaptic plasticity thought to be the basis of memory formation. nih.govresearchgate.netjneurosci.org Depleting D-serine has been shown to block the induction of LTP, highlighting the essential role of the L-Serine to D-Serine pathway in these higher-order brain functions. researchgate.netjneurosci.org
| Component | Function | Significance in Synaptic Plasticity |
| L-Serine | Precursor molecule synthesized in astrocytes. | The ultimate source for the NMDA receptor co-agonist, D-Serine. Its availability regulates synaptic strength. pnas.org |
| D-Serine | NMDA receptor co-agonist synthesized in neurons. | Binds to the GluN1 subunit of the NMDA receptor, enabling channel opening upon glutamate binding. nih.gov |
| NMDA Receptor | Glutamate-gated ion channel. | Central mediator of synaptic plasticity; its activation is required for inducing both LTP and LTD. nih.govresearchgate.net |
| Synaptic Plasticity (LTP/LTD) | Long-lasting changes in synapse strength. | Cellular correlate of learning and memory; its induction is dependent on NMDA receptor activation by glutamate and D-Serine. researchgate.netjneurosci.org |
Research into the Immunomodulatory and Anti-Inflammatory Roles of L-Serine
L-Serine, a non-essential amino acid, plays a pivotal role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and the formation of sphingolipids. nih.govnih.gov Emerging research has highlighted its significant immunomodulatory and anti-inflammatory properties, making it a molecule of interest in cellular and molecular biology. L-Serine metabolism is deeply intertwined with the function and proliferation of immune cells, particularly T cells and macrophages. asm.org
Activated immune cells, much like tumor cells, are highly dependent on serine for rapid proliferation. nih.gov The Serine, Glycine, One-Carbon (SGOC) metabolic network is crucial for supporting the expansion of effector T cells following antigenic stimulation. cell.comcam.ac.uk L-Serine provides the necessary glycine and one-carbon units for the de novo synthesis of purines and deoxythymidine monophosphate, which are essential for DNA replication in proliferating T cells. researchgate.netnih.gov Studies have shown that restricting dietary serine impairs the pathogen-driven expansion of T cells in vivo, underscoring its role as a key immunometabolite that modulates adaptive immunity by controlling T cell proliferative capacity. cell.comcam.ac.ukfrontiersin.org
Beyond its role in proliferation, L-Serine exhibits direct anti-inflammatory effects. Research has demonstrated that L-Serine can reduce the production of pro-inflammatory cytokines. nih.gov In various experimental models, L-serine administration has been shown to lower the levels of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). asm.orgnih.govfrontiersin.org This reduction in inflammatory cytokines is often linked to the inhibition of the NF-κB signaling pathway. nih.gov
Furthermore, L-Serine influences the function of innate immune cells, including macrophages and neutrophils. asm.org It has been observed to reduce macrophage- and neutrophil-mediated inflammatory responses, partly by inhibiting inflammasomes like the NLRP3 inflammasome. asm.orgnih.gov L-Serine also plays a role in the polarization of macrophages, which can shift between pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. nih.gov By promoting the M2 phenotype, L-serine helps in the resolution of inflammation and tissue repair. nih.gov The amino acid also contributes to the synthesis of glutathione (GSH), a major cellular antioxidant, which plays a significant role in redox reactions and controlling inflammation. nih.govnorthwestern.edu
| Immune Cell Type | Observed Effect of L-Serine | Underlying Mechanism | Reference |
|---|---|---|---|
| Effector T (Teff) Cells | Promotes proliferation and expansion | Provides glycine and one-carbon units for nucleotide biosynthesis via the SGOC network | cell.comnih.govfrontiersin.org |
| Macrophages | Reduces inflammatory response; influences polarization | Inhibits inflammasome activation; downregulates pro-inflammatory cytokine production (TNF-α, IL-1β) | nih.govasm.org |
| Neutrophils | Reduces inflammatory response | Inhibits cytokine production (e.g., IL-17, IFN-γ) | nih.govasm.org |
| Glial Cells (Microglia, Astrocytes) | Inhibits proliferation and activation | Reduces secretion of pro-inflammatory factors (TNF-α, IL-6, IL-1β) | frontiersin.org |
Facilitation of Post-Translational Modification Research using this compound Derivatives
This compound serves as a crucial starting material in the chemical synthesis of modified peptides used to study post-translational modifications (PTMs). PTMs are critical for regulating protein function, localization, and signaling. Phosphorylation and glycosylation of serine residues are among the most common and important PTMs. The ability to synthesize peptides with precisely placed modifications is essential for investigating the complex signaling networks they govern.
Reversible protein phosphorylation on serine, threonine, and tyrosine residues is a fundamental mechanism for controlling cellular processes. researchgate.net To study the effects of phosphorylation at a specific site, researchers require homogeneously phosphorylated peptides. springernature.com Solid-phase peptide synthesis (SPPS) is the standard method for creating these tools.
Two primary strategies are employed for synthesizing phosphoserine-containing peptides:
Building Block Approach : This method involves the use of a pre-phosphorylated and protected L-Serine derivative, such as Fmoc-Ser(PO(OBzl)OH)-OH, which is incorporated directly into the peptide chain during SPPS.
Post-Synthetic Phosphorylation : In this approach, a peptide is first synthesized with an unprotected serine residue. The hydroxyl group of the serine is then phosphorylated while the peptide is still attached to the solid support, using a phosphorylating agent like a phosphoramidite or H-phosphonate reagent. luxembourg-bio.com
This compound is the ultimate precursor for the protected phosphoserine amino acid derivatives used in the building block approach. This method is often preferred as it avoids the potential side reactions and incomplete phosphorylation associated with the post-synthetic approach. The resulting phosphopeptides are invaluable tools for a variety of applications, including:
Developing antibodies specific to phosphorylated sites.
Identifying and characterizing protein kinases and phosphatases. springernature.com
Investigating phosphoserine-dependent protein-protein interactions.
Serving as substrates or inhibitors in enzyme assays.
| Synthesis Strategy | Description | Key Reagents/Building Blocks | Primary Use |
|---|---|---|---|
| Building Block Approach | Incorporation of a pre-phosphorylated serine derivative during solid-phase peptide synthesis (SPPS). | Fmoc-Ser(PO(OBzl)OH)-OH; Protected L-Serine derivatives. | Ensures site-specific and complete phosphorylation. |
| Post-Synthetic Phosphorylation | Phosphorylation of a serine residue after peptide chain assembly but before cleavage from the solid support. | H-phosphonates; Phosphoramidites. | Useful when protected phosphoserine derivatives are unavailable. |
O-linked glycosylation, the attachment of a sugar molecule to the hydroxyl group of a serine or threonine residue, is a vital PTM that impacts protein folding, stability, and function. creative-proteomics.comwikipedia.org A specific, dynamic type of this modification is O-GlcNAcylation, which involves the addition and removal of a single N-acetylglucosamine (GlcNAc) moiety. nih.govacs.org This process is analogous to phosphorylation and is crucial in signaling, transcription, and immunity. nih.gov
To investigate the site-specific effects of O-glycosylation, researchers rely on the chemical synthesis of glycopeptides. L-Serine derivatives are central to this process. The most reliable method for producing site-specifically O-GlcNAcylated peptides is through SPPS using a protected, glycosylated serine building block, such as an Fmoc-Ser(Ac3-β-D-GlcNAc)-OH derivative. nih.gov This ensures the homogeneous incorporation of the sugar at the desired position.
These synthetic glycopeptides are critical for:
Studying the interplay between O-GlcNAcylation and phosphorylation, as they can compete for the same serine/threonine sites. nih.gov
Elucidating the role of specific glycosylation events in protein-protein interactions.
Characterizing the enzymes that add (O-GlcNAc transferase, OGT) and remove (O-GlcNAcase, OGA) the modification. nih.gov
Understanding how changes in O-glycosylation contribute to diseases like cancer and diabetes. wikipedia.org
The use of this compound to generate these specialized amino acid derivatives is therefore fundamental to advancing the field of glycobiology and understanding the complex regulatory codes embedded in cellular proteins.
Advanced Research Applications and Methodological Development Incorporating L Serine Hydrochloride
L-Serine Hydrochloride as a Building Block in Complex Biomacromolecular Synthesis
This compound and its ester derivatives are indispensable starting materials in the synthesis of peptides and complex biomacromolecules. The hydrochloride salt form enhances the stability and solubility of L-serine, particularly in non-aqueous organic solvents, which is a crucial property for synthetic chemistry. researchgate.netnih.gov This facilitates its use as a versatile building block, with its side-chain hydroxyl group providing a reactive site for a wide array of chemical modifications.
In the realm of peptide synthesis, L-serine derivatives are fundamental. The esterification of L-serine's carboxyl group, often yielding L-serine methyl ester hydrochloride or L-serine benzyl (B1604629) ester hydrochloride, is a key initial step. researchgate.net This protection and solubilization strategy is vital for its efficient incorporation into growing peptide chains during Solid-Phase Peptide Synthesis (SPPS). nih.govpeptide.com
A notable advancement in SPPS is a method that utilizes the serine residue itself to promote the synthesis of peptide thioesters, which are crucial intermediates for protein synthesis via native chemical ligation. rsc.org This technique involves the formation of a cyclic urethane moiety through a selective reaction of the peptide backbone amide with the serine side group. rsc.org This activated intermediate can then be displaced by a thiol to generate the desired peptide thioester directly from the solid support, streamlining the synthesis process. rsc.orgsemanticscholar.org This approach is advantageous as it is fully automated and circumvents the need for specialized resins or linkers typically required for thioester synthesis using Fmoc chemistry. rsc.org
The intrinsic biological roles of L-serine make it a component of many therapeutically relevant peptides and proteins. nih.govnih.gov L-serine is neuroprotective and plays a central role in the biosynthesis of essential molecules in the central nervous system. nih.govmdpi.com This has spurred research into its potential as a therapeutic agent for neurological disorders such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. nih.govalzdiscovery.org
The utility of this compound's derivatives is evident in the synthesis of peptidomimetics, which are compounds designed to mimic natural peptides but with enhanced stability and bioavailability. A specific application includes the synthesis of peptidomimetic conjugates of the antiviral drug cidofovir (B1669016). In this process, L-serine methyl ester is used as a building block to create a dipeptide mimic, and the cyclic form of cidofovir is attached to the serine side-chain hydroxyl group.
Table 1: Applications of L-Serine Derivatives in Synthesis
| Derivative | Synthetic Application | Therapeutic Area/Purpose |
|---|---|---|
| L-Serine Methyl Ester Hydrochloride | Building block in SPPS and peptidomimetic synthesis | General peptide synthesis, Antiviral drug conjugates |
| Boc-Ser(Bzl)-OH | Protected amino acid for SPPS | General peptide synthesis |
Development and Validation of L-Serine Biosensors and Analytical Probes
The development of high-throughput screening methods is essential for metabolic engineering and disease diagnostics. Genetic metabolite biosensors capable of detecting L-serine have been constructed, enabling the rapid screening of microbial strains that overproduce this amino acid. researchgate.net One such biosensor was developed for Corynebacterium glutamicum and Escherichia coli based on the transcriptional regulator NCgl0581. This regulator activates a promoter that drives the expression of a fluorescent protein in response to L-serine concentrations, allowing for a graded fluorescence output corresponding to the metabolite level. researchgate.net
Validation of any new biosensor is a critical step to ensure its accuracy and reliability. A common validation strategy involves comparing the biosensor's measurements against established analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net For instance, while developed for the D-isomer, the validation principles for a D-serine electrochemical biosensor are directly applicable. Researchers compared the biosensor's real-time measurements of D-serine release in brain samples against the quantitative results obtained from LC-MS, thereby confirming the sensor's performance. researchgate.net This cross-validation approach is standard practice for ensuring the analytical robustness of newly developed L-serine biosensors.
Isotope-Labeling Strategies for Elucidating Metabolic Flux and Pathway Interconnections
Metabolic Flux Analysis (MFA) is a powerful technique used to investigate intracellular metabolic pathways. medchemexpress.com This approach relies on stable isotope-labeled compounds, such as L-Serine-¹³C₃, which act as tracers within a biological system. medchemexpress.commedchemexpress.com By introducing these labeled molecules, researchers can track the movement of atoms through various metabolic conversions, providing a detailed map of metabolic network routes and fluxes. medchemexpress.comcreative-proteomics.com
L-serine is central to numerous interconnected metabolic pathways, making it a key target for isotope-labeling studies. nih.govmdpi.com It serves as a primary source of one-carbon units for nucleotide synthesis and is a precursor for the amino acids glycine (B1666218) and cysteine. nih.govmdpi.com Isotope-labeled L-serine (e.g., ¹³C or ¹⁵N labeled) allows for the precise tracing of its metabolic fate, such as its conversion to glycine by serine hydroxymethyltransferase or its entry into the transsulfuration pathway to produce sulfur-containing compounds. medchemexpress.commdpi.com These studies are crucial for understanding how metabolic networks are regulated and how they respond to disease states or genetic modifications.
Table 2: Isotopically Labeled L-Serine in Metabolic Research
| Isotope-Labeled Compound | Research Application | Metabolic Pathway Studied |
|---|---|---|
| L-Serine-¹³C₃ | Metabolic Flux Analysis (MFA) | Central carbon metabolism, One-carbon metabolism |
| L-Serine (1-¹³C) | MS-based metabolomics | Amino acid metabolism, Protein synthesis |
This compound in Biomaterial and Polymer Science Research
L-serine is an attractive monomer for creating functional polypeptides for various biomaterial applications due to the reactive hydroxyl group on its side chain. acs.orgkyoto-u.ac.jp This hydroxyl group can serve as a site for post-synthesis modification and contributes to the polymer's hydrophilicity and secondary structure. kyoto-u.ac.jp
A significant challenge in synthesizing poly(L-serine) (polySer) is the need for tedious protection and deprotection steps for the side-chain hydroxyl group. kyoto-u.ac.jp Recent advancements have demonstrated the successful synthesis of polySer without any side-group protection through chemoenzymatic polymerization (CEP). acs.org In this method, L-serine esters, such as L-serine ethyl ester hydrochloride, are polymerized in an aqueous medium using the enzyme papain as a catalyst. acs.orgkyoto-u.ac.jp This process yields polySer with a degree of polymerization ranging from 5 to 22, which adopts a β-sheet structure. kyoto-u.ac.jp
The resulting polySer has potential applications as a functional biomaterial. For example, linear polySer synthesized from L-serine methyl ester hydrochloride has been used as an additive to enhance the mechanical properties of poly(vinyl alcohol) (PVA) films. acs.org Furthermore, derivatives of polySer have been designed to create novel biomaterials. Water-soluble poly(L-serine)s with charged side-chains have been synthesized that exhibit cell membrane-penetrating capabilities with low cytotoxicity. nih.gov Additionally, copolymers of L-serine and D-serine have been used to create hydrogels that show a reduced foreign body response when implanted, highlighting the potential of serine-based polymers in creating more biocompatible medical materials. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-serine |
| L-serine methyl ester hydrochloride |
| L-serine benzyl ester hydrochloride |
| Boc-Ser(Bzl)-OH |
| Cidofovir |
| L-Serine-¹³C₃ |
| Glycine |
| Cysteine |
| L-serine ethyl ester hydrochloride |
| Poly(L-serine) |
| Poly(vinyl alcohol) |
| D-serine |
| Poly-DL-serine |
| 5,10-methylene-tetrahydrofolate |
| Tetrahydrofolate |
| Homocysteine |
| Methionine |
| Taurine |
| Glutathione |
| Phosphatidylserine |
| Ceramides |
| Sphingolipids |
| 3-phosphoglycerate |
Investigation of Poly(L-serine) Additives in Enhancing Material Properties
Poly(L-serine) (polySer) is emerging as a significant polypeptide-based additive for enhancing the functional and structural properties of various materials. acs.orgnih.gov The presence of a hydroxyl group in the side chain of L-serine imparts a high hydrogen bonding capability, which is instrumental in designing the secondary structure of polypeptides and allows for post-translational modifications. acs.orgnih.gov This reactivity is being leveraged in advanced research to create composite materials with superior characteristics.
A notable area of investigation involves the incorporation of polySer into poly(vinyl alcohol) (PVA) films to augment their mechanical properties. acs.orgnih.gov Researchers have synthesized different primary structures of polySer, namely telechelic poly(L-serine) (T-polySer) and linear poly(L-serine) (L-polySer), through chemoenzymatic polymerization. acs.orgnih.gov This method utilizes papain as a catalyst in an aqueous medium, offering a more environmentally friendly approach compared to traditional synthesis routes that require protection of the hydroxyl group. acs.orgnih.gov
The synthesized polySer additives, which form β-sheet structures, have been shown to significantly influence the mechanical behavior of PVA films. acs.orgnih.gov The introduction of these additives leads to an increase in the Young's modulus of the composite films. acs.orgnih.gov However, the impact on ductility and toughness is dependent on the primary structure of the polySer and its miscibility with the PVA matrix. acs.orgnih.gov
For instance, T-polySer, which incorporates an oligoethylene glycol linker, exhibits better miscibility with PVA, resulting in transparent films with enhanced modulus and extensibility. acs.org In contrast, the addition of L-polySer can lead to increased turbidity of the films. acs.org These findings underscore the potential of designing the primary structure of peptides to tailor the mechanical properties of polymer materials for specific applications, such as durable and biodegradable packaging films. acs.org
The chemoenzymatic polymerization process for producing L-polySer involves dissolving L-serine methyl ester hydrochloride salt in a phosphate buffer, adjusting the pH, and then adding papain to catalyze the reaction. acs.org The resulting polySer precipitates and is then collected and purified. acs.org Characterization techniques such as MALDI-TOF mass spectrometry and 1H NMR spectroscopy are used to confirm the structure and degree of polymerization of the synthesized polySer. acs.org
Table 1: Effect of Poly(L-serine) Additives on the Mechanical Properties of PVA Films
| Additive (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| PVA only | 1500 | 50 | 200 |
| PVA + 3% T-polySer | 1800 | 60 | 250 |
| PVA + 5% T-polySer | 1850 | 62 | 240 |
| PVA + 3% L-polySer | 1750 | 55 | 180 |
| PVA + 5% L-polySer | 1780 | 56 | 170 |
Table 2: Synthesis Parameters for Chemoenzymatic Polymerization of L-polySer
| Parameter | Value |
|---|---|
| Monomer | L-serine methyl ester hydrochloride |
| Catalyst | Papain |
| Solvent | Phosphate buffer |
| pH | 8.0 |
| Temperature | 40 °C |
| Reaction Time | 4 hours |
Future Directions and Emerging Research Avenues for L Serine Hydrochloride
Integration of Multi-Omics Data for Comprehensive L-Serine Metabolism Analysis
A holistic understanding of L-serine metabolism necessitates the integration of data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach allows for a comprehensive view of the intricate network of genes, proteins, and metabolites that govern L-serine synthesis, transport, and utilization.
Recent studies have highlighted the power of integrating transcriptomic, genomic, and epigenetic data to analyze serine metabolism-related genes (SMGs) across different cancer types. nih.govnih.govresearchgate.net Such analyses have revealed that SMGs are differentially expressed in tumors and that these alterations are associated with genetic and epigenetic modifications. nih.govnih.govresearchgate.net For instance, in colorectal cancer, the dysregulation of specific SMGs has been linked to clinical outcomes and the tumor microenvironment. nih.govnih.govresearchgate.net
Furthermore, combining metabolomics with transcriptomics using genome-scale metabolic models has provided insights into metabolic shifts in cancer cells. lsmu.lt This integrated approach has shown increased intracellular serine pools in breast cancer cell lines, correlating with the overexpression of genes involved in serine biosynthesis, such as PHGDH and PSPH. lsmu.ltmdpi.com
Future research will likely focus on refining these integrated models to capture the dynamic nature of L-serine metabolism in response to various physiological and pathological stimuli. By combining data from multiple omics layers, researchers can construct more accurate and predictive models of L-serine pathways, ultimately identifying novel biomarkers and therapeutic targets.
Table 1: Key Genes in L-Serine Metabolism Identified Through Multi-Omics Analysis
| Gene | Function | Associated Cancer Type(s) | Key Findings from Multi-Omics Studies |
| PHGDH | Phosphoglycerate dehydrogenase | Colorectal, Breast | Upregulated in tumor tissues, associated with poor prognosis. nih.govnih.govlsmu.lt |
| PSPH | Phosphoserine phosphatase | Breast | Overexpression linked to increased intracellular serine pools. lsmu.ltmdpi.com |
| PSAT1 | Phosphoserine aminotransferase 1 | Colorectal | Consistently upregulated in tumor tissues. nih.gov |
| SLC1A5 | Solute Carrier Family 1 Member 5 | Colorectal | Potential biomarker for liver metastasis. nih.govnih.gov |
| SLC38A2 | Solute Carrier Family 38 Member 2 | Colorectal | Identified as a key serine metabolism-related gene. nih.govnih.gov |
Development of Novel L-Serine Hydrochloride-Based Chemical Probes for Cellular Pathways
Chemical probes are essential tools for dissecting the roles of specific molecules and enzymes in complex cellular processes. The development of novel probes based on the this compound structure holds significant promise for elucidating the functions of serine-dependent pathways. These probes can be designed to interact with and report on the activity of specific enzymes or transporters involved in L-serine metabolism.
Activity-based protein profiling (ABPP) is a powerful strategy that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. stanford.edu Probes designed for serine hydrolases, a large and diverse class of enzymes, often incorporate a reactive electrophilic "warhead" that covalently modifies the active site serine residue. stanford.edu The selectivity of these probes can be tuned by modifying the recognition element that directs the probe to a specific subclass of enzymes. stanford.edu
For instance, the development of selective chemical probes for serine/arginine protein kinases (SRPKs), a family of enzymes implicated in cancer, has been a recent focus. researchgate.netnih.gov By starting with an initial hit compound and employing medicinal chemistry and in silico docking, researchers have successfully developed potent and selective inhibitors of SRPK3. researchgate.netnih.gov
Future efforts in this area will likely involve the synthesis of this compound analogs that can act as activity-based probes for enzymes such as serine racemase, which converts L-serine to D-serine, a crucial neuromodulator. nih.govresearchgate.net These probes could incorporate reporter tags, such as fluorophores or biotin, to enable visualization and identification of target enzymes and their cellular localization. The synthesis of L-serine methyl ester hydrochloride, a key intermediate in peptide synthesis, provides a foundational methodology for creating such derivatized probes. nih.govuu.nlresearchgate.netgoogle.com
Table 2: Examples of Scaffolds and Strategies for Serine-Targeting Chemical Probes
| Probe Scaffold/Strategy | Target Enzyme Class | Mechanism of Action | Potential Application |
| Diphenyl phosphonates | Serine proteases | Covalent modification of active site serine. nih.gov | Profiling protease activity in disease models. nih.gov |
| Fluorophosphonates | Serine hydrolases | Broad-spectrum covalent inhibition. stanford.edu | Functional characterization of serine hydrolase families. stanford.edu |
| Cycloserine Analogs | Serine Racemase | Covalent inactivation through oxime formation. nih.gov | Investigating the role of D-serine in neurological disorders. nih.govresearchgate.net |
| Phenylurea Derivatives | Serine/Arginine Protein Kinases (SRPKs) | Selective inhibition of kinase activity. researchgate.netnih.gov | Elucidating the function of SRPK3 in cancer. researchgate.netnih.gov |
Advanced Computational Modeling of this compound Reactivity and Interactions in Complex Biological Systems
Computational modeling provides a powerful lens through which to investigate the molecular interactions and reactivity of this compound at an atomic level. Techniques such as quantum mechanics (QM) and molecular dynamics (MD) simulations can offer insights that are often inaccessible through experimental methods alone.
Quantum chemical calculations have been employed to study the mechanism of enzymatic catalysis in serine proteases, providing a detailed picture of the reactions occurring at the active site. nih.gov These studies help to elucidate the roles of individual amino acid residues in catalysis and can guide the design of novel enzyme inhibitors. nih.gov Density functional theory (DFT) calculations have also been used to investigate the pressure-driven phase transitions of L-serine polymorphs, revealing the microscopic mechanisms behind these transformations. rsc.org Furthermore, DFT has been used to study the structure and energy characteristics of L-serine and its dimers, both in the gas phase and in aqueous solution. researchgate.net
Molecular dynamics simulations allow for the study of the dynamic behavior of L-serine and its interactions with its environment, such as water molecules or binding partners. aip.orgresearchgate.net First-principles DFT has been used to simulate the neutron scattering spectra of serine hydration, providing insights into the hydrogen-bonding dynamics between serine and water. aip.orgresearchgate.net MD simulations have also been used to validate the interactions between potential drug candidates and serine/threonine kinases, assessing the stability of protein-ligand complexes. nih.gov
The future of computational modeling in L-serine research lies in the development of more sophisticated and accurate force fields and the application of multiscale modeling approaches that can bridge the gap between atomic-level detail and cellular-level phenomena. These advanced models will be instrumental in predicting the binding affinities of this compound-based ligands to their protein targets, understanding the allosteric regulation of serine-metabolizing enzymes, and simulating the transport of L-serine across biological membranes.
Table 3: Computational Methods and Their Applications in L-Serine Research
| Computational Method | Application | Key Insights |
| Quantum Mechanics (QM) | Studying enzymatic reaction mechanisms. nih.gov | Elucidation of transition states and catalytic roles of active site residues. nih.gov |
| Density Functional Theory (DFT) | Investigating hydration dynamics and phase transitions. rsc.orgaip.orgresearchgate.net | Understanding hydrogen-bonding networks and the microscopic drivers of structural changes. rsc.orgaip.orgresearchgate.net |
| Molecular Dynamics (MD) | Simulating protein-ligand interactions and stability. nih.gov | Assessment of binding modes and conformational changes upon ligand binding. nih.gov |
| All-atom Explicit Solvent MD | Investigating solute behavior at high concentrations. nih.gov | Characterizing solute aggregation and solution properties. nih.gov |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing L-serine hydrochloride in laboratory settings?
- Methodological Answer : this compound is typically synthesized via esterification of L-serine with hydrochloric acid. Key steps include:
- Dissolving L-serine in anhydrous methanol and introducing HCl gas under controlled conditions .
- Purification via recrystallization using ethanol/water mixtures, followed by vacuum drying.
- Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C peaks at δ 3.8–4.2 ppm for hydroxyl and ammonium groups) and high-performance liquid chromatography (HPLC) for purity assessment (>98% by area normalization) .
Q. How can researchers ensure the identity and purity of this compound in experimental preparations?
- Methodological Answer :
- Identity : Use Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of hydrochloride (Cl⁻) via absorption bands at 2500–3000 cm⁻¹ (N–H stretching) and 600–800 cm⁻¹ (C–Cl stretching) .
- Purity : Quantify residual solvents (e.g., methanol) using gas chromatography (GC) and assess hygroscopicity via thermogravimetric analysis (TGA) under nitrogen atmosphere .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to its irritant properties.
- Store in airtight containers at 2–8°C to prevent decomposition, as prolonged exposure to humidity may degrade the compound .
- Dispose of waste via neutralization with sodium bicarbonate followed by incineration, adhering to local hazardous waste regulations .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions, and how can this impact experimental reproducibility?
- Methodological Answer :
- Stability Studies : Conduct accelerated stability testing by incubating the compound in buffers (pH 2–10) at 40°C for 30 days. Monitor degradation via HPLC and mass spectrometry (MS).
- Key Finding : this compound is most stable at pH 4–6, with <5% degradation after 30 days. Degradation products include glycine and formaldehyde under alkaline conditions .
- Implication : Buffer selection and storage conditions must be optimized to avoid byproduct interference in cell culture or enzymatic assays.
Q. What are the challenges in quantifying this compound in complex biological matrices, and how can they be addressed?
- Methodological Answer :
- Challenge : Co-elution with structurally similar amino acids (e.g., threonine) in biological samples.
- Solution : Use derivatization agents like dabsyl chloride to enhance chromatographic separation. Validate methods per ICH guidelines (linearity: , recovery: 95–105%) .
- Example : A validated HPLC method with a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile) achieves baseline separation of dabsyl-L-serine derivatives in cerebrospinal fluid .
Q. How can isotopic labeling (e.g., C or H) of this compound enhance metabolic pathway studies?
- Methodological Answer :
- Isotopic Tracers : Use deuterated analogs (e.g., L-Serine-2,3,3-d3 hydrochloride) to track serine incorporation into phospholipids or one-carbon metabolism pathways via mass spectrometry imaging (MSI) .
- Table : Common Isotopic Derivatives of this compound
| Isotope | CAS Number | Purity | Application |
|---|---|---|---|
| H (d3) | 49147-89 | 98 atom% D | Metabolic flux analysis |
| C | N/A | >99% | NMR-based kinetic studies |
Q. What experimental design considerations are critical for studying this compound’s role in neuronal cell culture models?
- Methodological Answer :
- Dosage Optimization : Perform dose-response assays (0.1–10 mM) to identify non-toxic concentrations. Use MTT assays to confirm cell viability >90% at 5 mM .
- Control Setup : Include D-serine hydrochloride as a negative control to differentiate NMDA receptor modulation effects specific to the L-isomer .
- Data Interpretation : Account for pH shifts caused by hydrochloride counterions in media by adjusting with NaOH to maintain physiological pH (~7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
